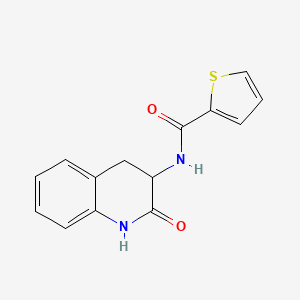![molecular formula C20H31ClN2O3 B6077089 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol, also known as CTDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation, and inhibit the NF-κB pathway, which is involved in inflammation and cell survival. 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol also modulates the expression of several genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has also been found to improve mitochondrial function and increase ATP production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol in lab experiments is its high purity, which allows for accurate dosing and reproducibility of results. However, one limitation is the limited availability of 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol, including the investigation of its potential therapeutic applications in other diseases, the identification of its molecular targets, and the development of more efficient synthesis methods. 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol also has potential as a lead compound for the development of new drugs with similar pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps, starting with the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with cyclopentylamine to form 1-(2-chloro-4,5-dimethoxybenzyl)-4-cyclopentylpiperazine. This intermediate is then reacted with ethylene glycol to yield 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol. The purity of the final product is achieved through recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been found to have vasodilatory effects and improve cardiac function in animal models of heart failure. In cancer, 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
2-[4-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O3/c1-25-19-11-15(18(21)12-20(19)26-2)13-22-8-9-23(16-5-3-4-6-16)17(14-22)7-10-24/h11-12,16-17,24H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQLPCMOYKCYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(C(C2)CCO)C3CCCC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)

![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)